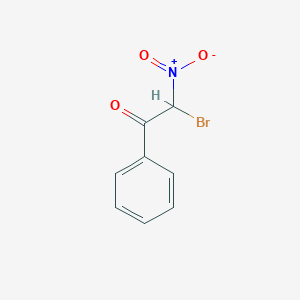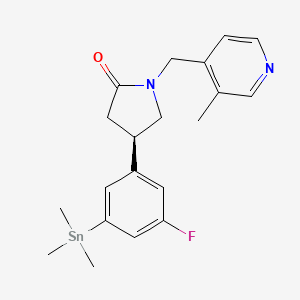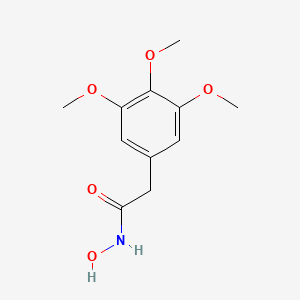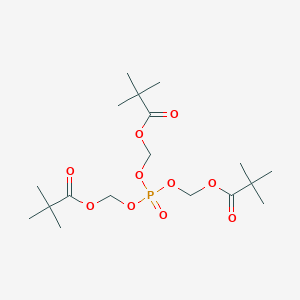
1-(2-Oxocyclopentyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2O. It is known for its unique structure, which includes a pyridinium ion and an oxocyclopentyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxocyclopentyl)pyridin-1-ium iodide typically involves the reaction of pyridine with an oxocyclopentyl derivative in the presence of iodine. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxocyclopentyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Oxocyclopentyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Oxocyclopentyl)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways and influence cellular processes. Specific pathways and targets depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide
- 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Uniqueness
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
6322-26-5 |
|---|---|
Molecular Formula |
C10H12INO |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylcyclopentan-1-one;iodide |
InChI |
InChI=1S/C10H12NO.HI/c12-10-6-4-5-9(10)11-7-2-1-3-8-11;/h1-3,7-9H,4-6H2;1H/q+1;/p-1 |
InChI Key |
SKNUVFSMWAYDMR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(=O)C1)[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)




![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)


![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
